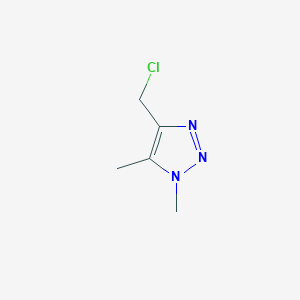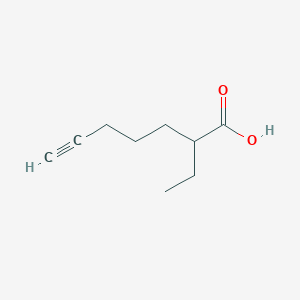
2-Ethoxy-5-methylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-5-methylpyridin-4-amine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of an ethoxy group at the second position, a methyl group at the fifth position, and an amino group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methyl-4-nitropyridine with ethanol in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a platinum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Ethoxy-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a platinum catalyst or other reducing agents like sodium borohydride.
Substitution: Bases like potassium hydroxide or sodium hydride in solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Ethoxy-5-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and amino groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-methylpyridin-4-amine
- 2-Chloro-5-methylpyridin-4-amine
- 2-Fluoro-5-methylpyridin-4-amine
Uniqueness
2-Ethoxy-5-methylpyridin-4-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds.
特性
IUPAC Name |
2-ethoxy-5-methylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-11-8-4-7(9)6(2)5-10-8/h4-5H,3H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJIZZOGBLMYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)





![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)






